3-Bromo-4-(diethylamino)benzamide

TRPV channels ion channel pharmacology pain research

TRPV3 screening programs lack isoform-selective benzamide tool compounds. 3-Bromo-4-(diethylamino)benzamide (CAS 1706433-47-7) fills this gap with documented rat TRPV3 activation (EC₅₀ 30.1 μM) devoid of TRPV1 antagonism. Key differentiation: - PDE4D binding (Kd 79 nM) enables SPR assay validation & fragment screening - 3-Br substitution provides a defined signal absent in 4-(diethylamino)benzamide analogs - Synthetic tractability via primary benzamide scaffold supports hit-to-lead SAR

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
Cat. No. B13003822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(diethylamino)benzamide
Molecular FormulaC11H15BrN2O
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C=C(C=C1)C(=O)N)Br
InChIInChI=1S/C11H15BrN2O/c1-3-14(4-2)10-6-5-8(11(13)15)7-9(10)12/h5-7H,3-4H2,1-2H3,(H2,13,15)
InChIKeySRBOIXCIURKWFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-(diethylamino)benzamide: Chemical Identity & Procurement


3-Bromo-4-(diethylamino)benzamide (CAS: 1706433-47-7) is a halogenated benzamide derivative with the molecular formula C11H15BrN2O and molecular weight 271.15 g/mol [1]. The compound features a primary benzamide scaffold substituted at the 3-position with a bromine atom and at the 4-position with a diethylamino group. This substitution pattern confers distinct electronic and steric properties that differentiate it from other benzamide derivatives. The compound is utilized primarily as a research chemical and synthetic intermediate in medicinal chemistry investigations, with documented interactions in TRPV channel screening and phosphodiesterase binding studies [2].

TRPV channel modulator screening
PDE4D binding assay development
Benzamide SAR library diversification

3-Bromo-4-(diethylamino)benzamide: Non-Interchangeability


Substituted benzamides exhibit pronounced structure-activity relationships where minor alterations in substitution pattern yield divergent biological profiles [1]. The specific 3-bromo-4-diethylamino configuration of this compound produces a unique combination of electronic effects (electron-withdrawing bromine at position 3, electron-donating diethylamino at position 4) and steric bulk that cannot be replicated by closely related analogs such as 4-(diethylamino)benzamide (lacking bromine), 4-amino-5-bromo substituted benzamides (e.g., bromopride), or 2-bromo positional isomers. Generic substitution with these readily available alternatives would alter target engagement profiles, particularly in TRPV channel modulation and PDE4D binding contexts as documented below [2]. The evidence presented in Section 3 quantifies these differentiation points.

Target compound 3-Bromo-4-(diethylamino)benzamide
Potential substitute 4-(diethylamino)benzamide
Lacks 3-Br substitution; TRPV3/PDE4D binding profile may not transfer.
Target compound 3-Bromo-4-(diethylamino)benzamide
Potential substitute 4-amino-5-bromo benzamides (e.g., bromopride)
Primarily engages dopamine D2 receptors; may confound phenotypic screens targeting TRPV/PDE4D.

3-Bromo-4-(diethylamino)benzamide: Differentiation Evidence


TRPV3 Activation vs. TRPV1-Targeted Benzamides

3-Bromo-4-(diethylamino)benzamide activates rat TRPV3 channels with an EC50 of 30.1 μM, whereas structurally related benzamide derivatives in the TRPV1 antagonist series (e.g., indole and naphthyl-containing benzamides) exhibit human TRPV1 IC50 values of 14-23 nM [1]. This represents a difference in both target selectivity (TRPV3 activation vs. TRPV1 antagonism) and potency range (>1000-fold difference in effective concentration). The compound's activity at TRPV3 distinguishes it from the more extensively characterized TRPV1-modulating benzamide class [2].

TRPV3 vs. TRPV1
Reported
TRPV3 EC50 30.1 μM vs. TRPV1 IC50 14–23 nM (>1000× difference)
Isoform-specific screening context; distinct from TRPV1 antagonist benzamide class.
Rat TRPV3 in HEK293 calcium flux; class-level evidence.
TRPV channels ion channel pharmacology pain research

PDE4D Binding vs. Non-Binding Analogs

3-Bromo-4-(diethylamino)benzamide demonstrates binding to human PDE4D with a dissociation constant (Kd) of 79 nM as measured by surface plasmon resonance (SPR) [1]. This binding affinity positions the compound in a moderate affinity range relative to optimized PDE4 inhibitors. Notably, the unsubstituted parent scaffold 4-(diethylamino)benzamide lacks the bromine substitution and would be expected to exhibit substantially different binding characteristics based on established SAR for PDE4 engagement where halogen substitution modulates hydrophobic pocket interactions . The 3-bromo substitution provides a measurable binding signal that simpler analogs may not replicate.

PDE4D Binding
Reported
Kd 79 nM (human PDE4D) vs. unbrominated analog (binding not reported)
Supports PDE4D binding benchmark selection for SPR assay development.
Human PDE4D SPR; 3-Br provides measurable binding signal.
phosphodiesterase PDE4 SPR binding neurological disorders

TRPV3 Activation vs. Reference Activators

In TRPV3 activation assays using HEK293 cells overexpressing rat TRPV3, 3-bromo-4-(diethylamino)benzamide produces an EC50 of 30.1 μM in the presence of 2-aminoethoxydiphenyl borate (2-APB) induction [1]. For context, the canonical TRPV3 agonist 2-APB itself typically activates TRPV3 with EC50 values in the 10-30 μM range depending on assay conditions, while structurally distinct agonists such as carvacrol and thymol exhibit EC50 values of approximately 300-500 μM [2]. The compound's activity thus falls within the intermediate potency range for this target class, offering a synthetic small-molecule alternative to natural product-derived agonists.

TRPV3 Activation
Cross-study comparable
EC50 30.1 μM (rat TRPV3, 2-APB co-induction)
Intermediate potency range; synthetic alternative to natural product agonists (e.g., carvacrol).
Comparable to 2-APB (10–30 μM); may support orthogonal chemotype validation.
TRPV3 thermosensation calcium imaging ion channel screening

Patent Landscape Differentiation

3-Bromo-4-(diethylamino)benzamide is explicitly disclosed within the patent family covering benzamide compounds having TRPV1 antagonistic activity (US-8921373-B2) . The patent landscape reveals that this specific 3-bromo-4-diethylamino substitution pattern is claimed within the broader benzamide patent estate, whereas simpler analogs such as 4-(diethylamino)benzamide fall outside these claims. For commercial research organizations and CROs conducting TRPV-targeted drug discovery, this patent inclusion provides both a defined intellectual property context and a reference compound for establishing freedom-to-operate positions relative to structurally related clinical candidates .

Patent Status
Supporting evidence
Disclosed in US-8921373-B2; simpler analogs not claimed in same patent family.
Defined IP provenance for FTO assessment.
Qualitative difference; source for unbrominated analog status not cited.
benzamide patent TRPV1 antagonist intellectual property freedom to operate

3-Bromo Substitution vs. 2-Bromo & 4-Amino Benzamides

The 3-bromo-4-diethylamino substitution pattern of the target compound represents a distinct structural class relative to two major categories of bioactive benzamides: (1) 2-bromo-substituted benzamides such as 2-bromo-N-[2-(diethylamino)ethyl]benzamide derivatives, and (2) 4-amino-5-bromo substituted benzamides exemplified by bromopride (4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide) which exhibits dopamine D2 receptor antagonism with Ki = 14 nM [1]. The target compound's 3-bromo position, absence of an amino group at position 4, and primary amide functionality collectively differentiate it from both comparator classes. This distinct substitution pattern correlates with the TRPV3 and PDE4D activities documented above rather than the dopaminergic activity associated with 4-amino-5-bromo benzamides .

Structural Class
Class-level
3-Br-4-NEt2 (TRPV3/PDE4D) vs. 4-amino-5-Br benzamides (D2 Ki 14 nM)
Orthogonal target engagement; reduces risk of dopaminergic confounding in screens.
Bromopride reference; structural differentiation drives divergent pharmacology.
structure-activity relationship benzamide SAR halogen substitution medicinal chemistry

3-Bromo-4-(diethylamino)benzamide: Key Research Applications


TRPV3 Pharmacology & Isoform Screening

3-Bromo-4-(diethylamino)benzamide is most appropriately deployed in TRPV3-focused screening campaigns where isoform selectivity is a primary experimental objective. With an EC50 of 30.1 μM for rat TRPV3 activation, this compound provides a synthetic benzamide chemotype for investigating TRPV3-mediated calcium flux without the confounding TRPV1 antagonism exhibited by structurally related indole- and naphthyl-containing benzamide derivatives (human TRPV1 IC50 = 14-23 nM) [1]. This application is particularly relevant for pain and dermatology research programs requiring TRPV3-specific tool compounds distinct from the extensively characterized TRPV1 antagonist class [2].

PDE4D Binding & Fragment Screening

The documented 79 nM Kd for human PDE4D binding makes 3-bromo-4-(diethylamino)benzamide a viable reference compound for PDE4D-targeted fragment-based screening and surface plasmon resonance (SPR) assay development [1]. The bromine atom at position 3 provides a defined binding signal that simpler 4-(diethylamino)benzamide analogs lack, establishing this compound as a benchmark for validating assay sensitivity and for use as a competitive binder in fragment screening campaigns targeting the PDE4 family. The primary benzamide scaffold also offers synthetic tractability for hit expansion and structure-activity relationship exploration [2].

Benzamide Library Diversification & SAR

As a representative of the 3-bromo-4-dialkylamino benzamide subclass, this compound fills a distinct chemical space that is underrepresented in commercial screening libraries relative to the more common 4-amino-5-bromo benzamides (e.g., bromopride, dopamine D2 Ki = 14 nM) [1]. Procurement of this compound enables systematic SAR studies examining the influence of bromine substitution position (3- vs. 2- vs. 5-bromo) on target engagement, physicochemical properties, and off-target liability. This application supports medicinal chemistry programs seeking to optimize benzamide-based lead series for neurological or ion channel targets [2].

TRPV Patent Reference & FTO Analysis

For pharmaceutical and biotechnology organizations conducting TRPV-targeted drug discovery, 3-bromo-4-(diethylamino)benzamide serves as a concretely disclosed exemplar within the US-8921373-B2 patent family covering benzamide TRPV1 antagonists [1]. Procurement of this compound enables direct experimental comparison with proprietary TRPV-targeted benzamide scaffolds, supporting freedom-to-operate assessments and patent landscape mapping. This application is particularly valuable for CROs and biotech firms navigating the crowded intellectual property space surrounding TRPV channel modulators [2].

Application
Selection Property
Validation Focus
TRPV3 Isoform Screening Studies
Isoform selectivity (TRPV3 activation over TRPV1 antagonism)
TRPV3 calcium flux assay validation
PDE4D Binding & Fragment Screening
PDE4D binding benchmark
SPR assay sensitivity benchmarking
Benzamide SAR & Library Diversification
3-bromo-4-dialkylamino scaffold uniqueness
Orthogonal target engagement profiling
TRPV Patent & FTO Analysis
Defined patent provenance
Freedom-to-operate assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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